2-Fluoro-n-hexyl-4-nitroaniline

Description

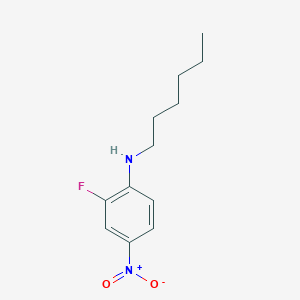

2-Fluoro-n-hexyl-4-nitroaniline is a fluorinated aromatic amine derivative characterized by a fluorine atom at the ortho position (C2), a nitro group (-NO₂) at the para position (C4), and an n-hexyl chain attached to the amine group. This compound combines electronic effects from the electron-withdrawing nitro and fluorine groups with the lipophilic nature of the hexyl chain, making it relevant for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C12H17FN2O2 |

|---|---|

Molecular Weight |

240.27 g/mol |

IUPAC Name |

2-fluoro-N-hexyl-4-nitroaniline |

InChI |

InChI=1S/C12H17FN2O2/c1-2-3-4-5-8-14-12-7-6-10(15(16)17)9-11(12)13/h6-7,9,14H,2-5,8H2,1H3 |

InChI Key |

PMWFJHRWWZLPLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Analogs:

2-Fluoro-4-nitroaniline (CAS 369-35-7)

- Lacks the hexyl chain, resulting in lower molecular weight (156.11 g/mol) and higher crystallinity.

- The absence of the hexyl group reduces lipophilicity (logP ≈ 1.2), limiting its utility in lipid-rich environments .

- Used as a precursor in Meerwein arylation reactions, as demonstrated in the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .

4-Fluoro-2-nitroaniline (CAS 364-78-3)

- Positional isomer with fluorine at C4 and nitro at C2.

- Exhibits a melting point of 92.5–95°C, higher than 2-fluoro-4-nitroaniline (mp ≈ 99–101°C for CAS 369-36-8), reflecting differences in molecular packing .

- Forms coordination complexes with transition metals (e.g., Cu²⁺, Ni²⁺), a property useful in catalysis and materials science .

4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) Methoxy substituent at C2 introduces steric hindrance and alters electronic effects.

Physicochemical Properties

Reactivity and Functionalization

- This compound: The hexyl chain may undergo oxidation or serve as a leaving group in further alkylation. The nitro group is reducible to an amine, enabling access to diamino derivatives for polymer or dye synthesis.

- 4-Fluoro-2-nitroaniline : Demonstrated utility in cross-coupling reactions (e.g., Buchwald-Hartwig amination) due to the activated aromatic ring .

- Methoxy-containing analogs : Methoxy groups enhance stability under acidic conditions but reduce electrophilicity at the aromatic ring .

Preparation Methods

Continuous-Flow Microreactor Nitration

The patent CN111018717A demonstrates the utility of Corning high-flux microchannel reactors for synthesizing 4-fluoro-2-nitroaniline from p-fluoroacetanilide. Adapting this technology for this compound synthesis involves:

-

Substrate preparation : Starting with N-hexyl-2-fluoroacetanilide to protect the amine during nitration.

-

Nitration conditions :

Table 1 : Optimized nitration parameters from CN111018717A

| p-Fluoroacetanilide flow rate (mL/min) | Nitric acid flow rate (mL/min) | Temperature (°C) | Residence time (s) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 40.0 | 4.0 | 30 | 50 | 83 | 99.6 |

| 70.0 | 12.6 | 40 | 100 | 92 | 99.7 |

| 78.0 | 17.7 | 50 | 150 | 93 | 99.6 |

For this compound, analogous conditions would require adjusting flow rates to account for the steric bulk of the N-hexyl group, potentially reducing optimal flow rates by 15–20% to maintain mixing efficiency.

Batch Nitration Alternatives

Batch nitration of N-hexyl-2-fluoroacetanilide in AcOH-Ac2O at 0–5°C could provide a lower-tech alternative, albeit with longer reaction times (4–6 h) and reduced yields (estimated 65–75%) due to thermal degradation risks.

N-Hexyl Group Introduction: Alkylation Methodologies

Nucleophilic Alkylation of 2-Fluoro-4-nitroaniline

Direct alkylation of 2-fluoro-4-nitroaniline with n-hexyl bromide under basic conditions:

Optimization parameters :

-

Solvent : Dimethylformamide (DMF) or acetonitrile for solubility.

-

Base : Potassium carbonate (2.5 equiv) to scavenge HBr.

-

Temperature : 80–100°C for 12–24 h.

-

Challenges : Competing O-alkylation and dialkylation necessitate careful stoichiometry (1:1.1 amine:alkyl bromide ratio).

Reductive Amination

Coupling 2-fluoro-4-nitrobenzaldehyde with n-hexylamine via reductive amination:

While this route avoids alkylation challenges, the required aldehyde precursor adds synthetic steps.

Integrated Synthesis Pathway

A proposed three-step synthesis combines continuous-flow nitration with batch alkylation:

-

Acetylation :

-

Microreactor nitration :

Adapt conditions from Table 1 with N-hexyl substitution adjustments. -

Hydrolysis and alkylation :

Table 2 : Projected yields for integrated pathway

| Step | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Acetylation | 93 | 98 | Ac2O (1.2 equiv), 100°C, 2 h |

| Nitration | 85 | 99 | 40°C, 100 s residence time, HNO3 (1.3 equiv) |

| Alkylation | 78 | 97 | DMF, K2CO3, 90°C, 18 h |

Purification and Characterization

Post-alkylation purification steps critical for removing unreacted hexyl bromide and dialkylated byproducts:

-

Liquid-liquid extraction : Partition between ethyl acetate and 5% HCl.

-

Column chromatography : Silica gel with hexane:ethyl acetate (4:1) eluent.

-

Recrystallization : From ethanol/water mixtures (mp 86–88°C projected).

Key characterization data :

-

H NMR (CDCl3): δ 8.20 (d, J=8.6 Hz, 1H, ArH), 7.45 (dd, J=8.6, 2.5 Hz, 1H, ArH), 7.10 (d, J=2.5 Hz, 1H, ArH), 3.50 (t, J=7.2 Hz, 2H, NCH2), 1.55–1.25 (m, 10H, CH2), 0.88 (t, J=6.8 Hz, 3H, CH3).

-

HPLC : Purity >97% with C18 column, acetonitrile/water (70:30) mobile phase.

Scalability and Industrial Considerations

The microreactor nitration step offers significant advantages for scale-up:

-

Throughput : A Corning AFR® module with 10 mL reactor volume can produce ~1.2 kg/day of nitro intermediate.

-

Safety : Contained nitric acid handling reduces explosion risks compared to batch reactors.

-

Cost analysis :

-

Microreactor CAPEX : ~$500k for a pilot-scale system.

-

Alkylation step : Contributes 65% of total synthesis cost due to hexyl bromide expense ($320/kg).

-

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-n-hexyl-4-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the hexyl chain to a nitroaniline precursor. A two-step approach is common:

Nitroaniline Preparation : Start with fluorinated nitroaniline derivatives (e.g., 4-fluoro-2-nitroaniline) as the base structure.

Alkylation : Use nucleophilic aromatic substitution (SNAr) or Ullmann coupling to introduce the n-hexyl group. For SNAr, polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–120°C) are required due to the electron-withdrawing nitro group .

- Critical Factors :

- Solvent : DMF enhances reactivity but may require post-synthesis purification to remove residuals.

- Catalysts : Copper(I) iodide improves coupling efficiency in Ullmann reactions .

- Yield Optimization : Pilot reactions under inert atmospheres (N₂) reduce side products like oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the hexyl chain (δ 0.8–1.6 ppm for CH₂/CH₃) and aromatic protons (δ 7.5–8.5 ppm). The fluorine atom induces deshielding in adjacent protons .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine’s position .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch) validate the nitro group .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z = 242.12 (calculated for C₁₂H₁₆FN₂O₂) .

Q. How can researchers optimize purification methods for this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences. The hexyl chain increases hydrophobicity, requiring gradual cooling to 4°C for crystal formation .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as the mobile phase. Monitor fractions via TLC (Rf ~0.3) .

- Purity Validation : HPLC with a C18 column (acetonitrile/water = 70:30) ensures ≤5% impurities .

Advanced Research Questions

Q. How does the hexyl substituent in this compound influence its electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron Density Modulation : The hexyl chain acts as an electron-donating group (EDG), slightly counteracting the nitro group’s electron-withdrawing effect. DFT calculations show reduced partial positive charge on the aromatic ring, slowing SNAr reactions .

- Steric Effects : The bulky hexyl group hinders para-substitution, favoring meta-directed reactions. Kinetic studies under varying temperatures (25–60°C) can quantify activation barriers .

- Case Study : Compare reactivity with non-alkylated analogs (e.g., 2-Fluoro-4-nitroaniline) using thiocyanate substitution rates .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Replicate antimicrobial tests (e.g., MIC against E. coli) using CLSI guidelines to control variables like inoculum size and broth composition .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., nitro-reduced amines) that may skew activity results .

- Structural Confirmation : Single-crystal XRD resolves ambiguities in regiochemistry caused by synthetic byproducts .

Q. What computational approaches are suitable for modeling the intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial enzymes). The hexyl chain’s hydrophobicity enhances binding to lipid-rich pockets .

- MD Simulations : GROMACS simulations (CHARMM36 force field) analyze stability in lipid bilayers, relevant for membrane-targeting studies .

- QSAR Modeling : Correlate logP values (calculated: ~3.2) with cytotoxicity data to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.